2,2'-Azobis(2-methylpropionitrile)

Beschreibung

2,2'-Azobis(2-methylpropionitrile) (CAS 78-67-1), commonly abbreviated as AIBN, is a widely used azo compound that serves as a radical initiator in polymerization reactions. Its molecular formula is C₈H₁₂N₄, with an average molecular mass of 164.212 g/mol . AIBN decomposes thermally to generate nitrogen gas and cyanoalkyl radicals, which initiate free-radical polymerization of olefins such as styrene and acrylates . Key properties include:

- Auto-ignition temperature: 64°C.

- Melting point with decomposition: 102–104°C .

- Thermal decomposition products: Heptane, ethylisobutyrate, and residual AIBN (up to 18.3% at 150°C) .

AIBN is preferred for moderate-temperature reactions (40–80°C) due to its predictable decomposition kinetics and compatibility with organic solvents . However, its thermal instability necessitates careful handling during storage and transport to mitigate explosion risks .

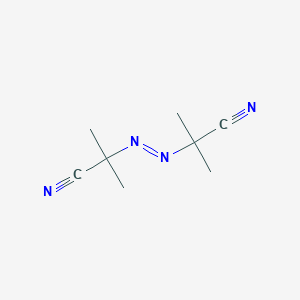

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-cyanopropan-2-yldiazenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-7(2,5-9)11-12-8(3,4)6-10/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAIFHULBGXAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N=NC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4, Array | |

| Record name | AZODIISOBUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2545 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOBIS(ISOBUTYRONITRILE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1090 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026457, DTXSID70859108 | |

| Record name | Azobisisobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Azo-2-cyanoisopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Insoluble in water and denser than water. Moderately toxic by ingestion. Readily ignited by sparks or flames. Burns intensely and persistently. Toxic oxides of nitrogen produced during combustion. Used as a catalyst, in vinyl polymerizations and a blowing agent for plastics., Dry Powder; Other Solid; Pellets or Large Crystals, White solid; [ICSC] Fine white crystals; [MSDSonline], WHITE POWDER. | |

| Record name | AZODIISOBUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2545 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanenitrile, 2,2'-(1,2-diazenediyl)bis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azobis(isobutyronitrile) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5685 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AZOBIS(ISOBUTYRONITRILE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1090 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN METHANOL @ 0, 20, 40 °C: 1.8, 4.96, 16.06 G/100 ML; SOL IN ETHANOL @ 0, 20, 40 °C: 0.58, 2.04, 7.15 G/100 ML, INSOL IN WATER; SOL IN MANY ORG SOLVENTS; SOL IN VINYL MONOMERS, Solubility in water at 20 °C: none | |

| Record name | 2,2'-AZOBIS(ISOBUTYRONITRILE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AZOBIS(ISOBUTYRONITRILE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1090 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1 g/cm³ | |

| Record name | AZOBIS(ISOBUTYRONITRILE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1090 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0067 [mmHg], Vapor pressure, Pa at 20 °C: | |

| Record name | Azobis(isobutyronitrile) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5685 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AZOBIS(ISOBUTYRONITRILE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1090 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CRYSTALS FROM ETHANOL + WATER, WHITE POWDER | |

CAS No. |

78-67-1, 34241-39-9 | |

| Record name | AZODIISOBUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2545 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azobisisobutyronitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Azobisisobutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Azobis(isobutyronitrile) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034241399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AIBN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AIBN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 2,2'-(1,2-diazenediyl)bis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azobisisobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Azo-2-cyanoisopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dimethyl-2,2'-azodipropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[(E)-2-(1-cyano-1-methylethyl)diazen-1-yl]-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-AZOBISISOBUTYRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ6PX8U5YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2'-AZOBIS(ISOBUTYRONITRILE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AZOBIS(ISOBUTYRONITRILE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1090 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

221 °F (105 °C) | |

| Record name | 2,2'-AZOBIS(ISOBUTYRONITRILE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vorbereitungsmethoden

Reaction Mechanism and Steps

The hypochlorite method involves three stages: (1) synthesis of 2-amino-2-methylpropionitrile, (2) oxidative coupling, and (3) reduction treatment.

-

Synthesis of 2-Amino-2-Methylpropionitrile :

Acetone cyanohydrin reacts with ammonia in an autoclave at 25°C for 9 hours, producing crude 2-amino-2-methylpropionitrile. Distillation under reduced pressure (30 mmHg, 25°C) removes low-boiling impurities like ammonia and hydrogen cyanide, achieving a purified intermediate with ≤1.5% residual ammonia. -

Oxidative Coupling :

The purified intermediate is treated with 4% sodium hypochlorite (pH 12, 5–10°C) to form AIBN crystals. Hypochlorite acts as the oxidizing agent, converting the amine to the azo compound via a radical mechanism. The reaction completes within 1 hour, yielding a slurry with 0.07–0.15 equivalents of oxidative impurities. -

Reduction Treatment :

Post-coupling, sodium bisulfite or sulfur dioxide is added to decompose oxidative byproducts (e.g., chloramines) and deodorize the product. This step enhances purity to >99.5% and eliminates 90% of odorous compounds.

Industrial Optimization

Key parameters for scalability include:

| Parameter | Optimal Value | Effect on Yield/Purity |

|---|---|---|

| Hypochlorite concentration | ≤5% (w/w) | Minimizes side reactions |

| Reaction temperature | 5–10°C | Prevents thermal degradation |

| Reduction agent | NaHSO₃ or SO₂ | Lowers oxidative impurities |

This method achieves 88–96.4% overall yield from acetone cyanohydrin, with crystal purity exceeding 99.5%.

Hydrogen Peroxide Catalyzed Synthesis

Reaction Protocol

An alternative method employs hydrogen peroxide (H₂O₂) and phosphomolybdic acid as catalysts:

-

Reagent Setup :

-

2,2'-Azobis(2-methylpropionitrile) precursor (DHC, 0.61 mol)

-

H₂O₂ (34.5%, 62.2 g)

-

Phosphomolybdic acid (2.4 g) and sodium bromide (10 g) as co-catalysts

-

Sodium dioctyl sulfosuccinate (0.1 g) as a surfactant

-

-

Process Conditions :

-

Temperature: 14–17°C

-

Duration: 4.5 hours

-

Stirring: 500 rpm in a jacketed reactor

-

The reaction proceeds via a free-radical pathway, with H₂O₂ generating hydroxyl radicals that abstract hydrogen from DHC, forming the azo bond.

Performance Metrics

| Metric | Value |

|---|---|

| Yield | 95% |

| Catalyst efficiency | 98% (H₂O₂ utilization) |

| Byproducts | <5% (unreacted DHC) |

This method avoids halogenated reagents but requires precise temperature control to prevent peroxide decomposition.

Comparative Analysis of Methods

The table below contrasts the hypochlorite and peroxide routes:

The hypochlorite method is favored for large-scale production due to shorter reaction times and higher purity, while the peroxide route offers a halogen-free alternative for niche applications .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to form free radicals. These radicals can initiate various polymerization reactions, including the polymerization of vinyl acetate, acrylate, and other monomers .

Common Reagents and Conditions

The decomposition of 2,2’-Azobis(2-methylpropionitrile) occurs at temperatures above 40°C, with optimal conditions typically between 66-72°C . The radicals formed can react with a variety of monomers to form polymers.

Major Products Formed

The major products formed from the reactions initiated by 2,2’-Azobis(2-methylpropionitrile) are polymers such as polystyrene, polyacrylonitrile, and other vinyl polymers .

Wissenschaftliche Forschungsanwendungen

2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research:

Chemistry: It is used as a radical initiator in the synthesis of polymers and copolymers.

Biology: It is employed in the preparation of molecularly imprinted polymers for biological assays.

Medicine: It is used in the development of drug delivery systems and other biomedical applications.

Industry: It serves as a foaming agent in the production of plastics and rubber.

Wirkmechanismus

The primary mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves its decomposition to form free radicals. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The decomposition process releases nitrogen gas, which drives the reaction forward due to the increase in entropy .

Vergleich Mit ähnlichen Verbindungen

Thermal Decomposition and Kinetic Parameters

Azo initiators are classified by their operational temperature ranges. Below is a comparative analysis of AIBN with structurally similar compounds:

Key Findings :

Structural and Functional Differences

AIBN vs. AMVN (2,2'-azobis(2,4-dimethylvaleronitrile)) :

- AIBN contains two methyl groups adjacent to the nitrile, while AMVN has longer alkyl chains (2,4-dimethylvaleronitrile).

- AMVN is more lipophilic, making it effective in lipid oxidation studies (e.g., inducing oxidative stress in HepG2 cells) , whereas AIBN is tailored for organic-phase polymerizations .

- AIBN vs. Potassium Persulfate (KPS): KPS is inorganic, water-soluble, and generates sulfate radicals. Unlike AIBN, it operates effectively in aqueous systems but requires higher temperatures (>60°C) for decomposition .

Biologische Aktivität

2,2'-Azobis(2-methylpropionitrile) (AIBN) is a widely used azo compound primarily recognized for its role as a radical initiator in polymer chemistry. Beyond its industrial applications, understanding its biological activity is crucial for evaluating its safety and potential effects on human health and the environment. This article synthesizes research findings regarding the biological activity of AIBN, including toxicity studies, genotoxicity assessments, and other relevant biological interactions.

- Chemical Formula : C₈H₁₂N₄

- Molecular Weight : 164.21 g/mol

- CAS Number : 78-67-1

AIBN decomposes thermally to generate free radicals, making it a valuable initiator for radical polymerization processes. Its stability and the nature of the radicals produced are pivotal in both industrial applications and biological evaluations .

Acute Toxicity

Research indicates that AIBN exhibits varying degrees of toxicity across different animal models. The lethal dose (LDL0) values are as follows:

- Rats : 30 mg/kg

- Mice : 40 mg/kg

- Rabbits : 50 mg/kg

- Guinea Pigs : 50 mg/kg

Symptoms observed in acute exposure include somnolence, ataxia, and convulsions .

Repeated Dose Toxicity

A study conducted on Sprague-Dawley rats assessed the effects of AIBN administered via gavage over a period of 45 days at doses of 2, 10, and 50 mg/kg. Key findings included:

- NOAEL (No Observed Adverse Effect Level) : Established at 2 mg/kg/day based on liver toxicity.

- Effects on Body Weight : Significant decreases in body weight were noted at higher doses.

- Kidney Effects : Eosinophilic bodies and basophilic changes were observed in renal tubular epithelial cells .

Reproductive Toxicity

In reproductive toxicity studies, AIBN did not adversely affect copulation or fertility parameters. However, maternal toxicity at high doses resulted in decreased viability and body weight of offspring during the early postnatal period .

Genotoxicity

Genotoxicity assessments have shown that AIBN may not be genotoxic. Negative results were reported in bacterial mutation tests (e.g., S. typhimurium TA98 and TA100) and chromosomal aberration tests conducted in vitro . These findings suggest that AIBN does not pose a significant risk for genetic damage under controlled exposure conditions.

Irritation Potential

AIBN has been evaluated for skin irritation potential in both animal models and human subjects:

- In rabbit dermal studies, it did not induce skin irritation at doses up to 500 mg.

- In a study involving human subjects with suspected occupational dermatoses, only one out of 173 patients exhibited a skin irritative reaction after exposure to a 0.1% solution .

Occupational Exposure

Occupational safety data indicate that workers handling AIBN are advised to use protective gloves and respiratory equipment due to potential exposure risks during polymer synthesis processes. Monitoring of workplace air quality is also recommended to mitigate inhalation risks .

Environmental Impact

Research into the environmental degradation of AIBN has highlighted its stability under certain conditions but also its potential to generate harmful free radicals that can affect aquatic life when released into water systems .

Summary Table of Biological Activity

| Biological Activity | Findings |

|---|---|

| Acute Toxicity | LDL0 values: Rats (30 mg/kg), Mice (40 mg/kg) |

| Repeated Dose Toxicity | NOAEL at 2 mg/kg/day; liver toxicity observed |

| Genotoxicity | Negative in bacterial tests |

| Skin Irritation | No significant irritation in animal or human tests |

Q & A

Q. What are the recommended purification methods for 2,2'-Azobis(2-methylpropionitrile) prior to use in radical polymerization?

AIBN must be purified to remove stabilizers and byproducts that may inhibit radical generation. Recrystallization from methanol (yielding 99% purity) or diisopropyl ether is standard. For example, recrystallization from hot methanol ensures removal of oligomeric impurities, critical for reproducible polymerization kinetics . Post-purification, drying under vacuum at 25°C for 24 hours is advised to prevent premature decomposition.

Q. What temperature range is optimal for initiating radical polymerization using AIBN?

AIBN’s thermal decomposition begins at 40°C, but efficient radical generation occurs between 60–80°C. Below 60°C, initiation is slow, leading to incomplete monomer conversion; above 80°C, rapid decomposition risks uncontrolled exothermic reactions. For controlled polymerizations (e.g., RAFT), 65–70°C is ideal . Always use inert gas purging (N₂/Ar) to mitigate oxygen inhibition .

Q. How should AIBN be stored to maintain stability in laboratory settings?

Store AIBN at 2–8°C in airtight, light-resistant containers. Prolonged exposure to ambient temperatures (>25°C) accelerates decomposition, evidenced by gas evolution (N₂) and color changes. Shelf-life extension requires periodic purity checks via differential scanning calorimetry (DSC) to monitor exothermic peaks at 102–104°C .

Advanced Research Questions

Q. How can researchers model the thermal decomposition kinetics of AIBN under varying process conditions?

Kinetic parameters (activation energy Eₐ, pre-exponential factor A) are derived via non-isothermal DSC or adiabatic calorimetry. For example, Chen’s model applied to AIBN decomposition under process conditions yielded Eₐ = 128 kJ/mol and n (reaction order) = 1.2 . Simulated heat exchange models (e.g., Frank-Kamenetskii equation) predict thermal runaway thresholds, critical for scaling reactions .

Table 1: Thermal Decomposition Parameters of AIBN

| Method | Eₐ (kJ/mol) | Reaction Order (n) | Temperature Range | Reference |

|---|---|---|---|---|

| Adiabatic Calorimetry | 128 | 1.2 | 40–120°C | |

| DSC (10°C/min) | 130 | 1.0 | 50–110°C |

Q. What methodologies resolve contradictions in reported half-life data of AIBN across different solvent systems?

Discrepancies arise from solvent polarity and viscosity effects on radical cage recombination. For example, in toluene (k_d = 1.2 × 10⁻⁵ s⁻¹ at 60°C), AIBN’s half-life is ~6 hours, whereas in DMF, it shortens to ~4 hours due to reduced cage effects. Dual-mode EPR spectroscopy directly quantifies free radical flux in situ, reconciling divergent kinetic data . Validate solvent-specific k_d via UV-Vis monitoring of CN• radical scavengers (e.g., TEMPO) .

Q. What experimental design considerations are critical for synthesizing AIBN-initiated stimuli-responsive hydrogels with controlled swelling properties?

Optimize crosslinker-to-monomer ratios (e.g., 1:100 for poly(N-isopropylmethacrylamide)) and AIBN concentration (0.1–0.5 wt%). Post-polymerization, gamma irradiation (10–20 kGy) stabilizes hydrogels by reducing residual AIBN (from 18.3% to 8.3% at 150°C) while enhancing mechanical resilience . Characterize swelling ratios via gravimetric analysis in PBS (pH 7.4) at 25–40°C .

Q. How does AIBN’s initiation efficiency vary in heterogeneous catalytic systems (e.g., TEMPO-functionalized poly(ionic liquid)s)?

In porous poly(ionic liquid)s, AIBN’s efficiency depends on pore size (≥2 nm) and TEMPO loading (0.5–1.2 mmol/g). Smaller pores restrict radical mobility, lowering initiation rates. Use SEC-MALS to correlate polymer dispersity (Đ < 1.2) with pore accessibility . Compare turnover frequencies (TOF) in aerobic vs. anaerobic conditions to assess oxygen scavenging effects .

Q. Methodological Notes

- Contradiction Management : When conflicting data arise (e.g., decomposition rates), replicate experiments under standardized conditions (solvent purity, DSC heating rates) and validate via multiple techniques (EPR, DSC, UV-Vis) .

- Safety Protocols : Always conduct AIBN decomposition studies in reaction calorimeters to detect exothermic peaks (>200°C) and avoid bulk storage >100 g .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.